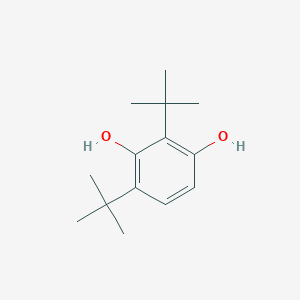

2,4-di-tert-butyl-1,3-benzenediol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Di-tert-butylphenol is a type of phenol. It’s a common toxic secondary metabolite produced by various groups of organisms . It’s known for its antioxidant effects as it effectively suppresses oxidation, preventing material degradation and disintegration . It’s valuable in stabilizing various compounds and notably enhances the durability and endurance of plastics, rubber, and polymers .

Synthesis Analysis

2,4-Di-tert-butylphenol can be synthesized from the reaction of phenol with tert-butanol . Another method involves the use of tyrosinase to catalyze the ortho-oxidation of 2,4-di-tert-butylphenol to produce 3,5-di-tert-butyl-ortho-benzoquinone .Molecular Structure Analysis

The molecular formula of 2,4-di-tert-butylphenol is C14H22O2 . The structure was characterized through 1H NMR analysis .Chemical Reactions Analysis

The compound has been used in the synthesis of Pd–thiolate complex by coordinating with Pd 2+. The reduction of this complex forms ultrasmall palladium nanoclusters .Physical And Chemical Properties Analysis

The compound is a solid with an off-white appearance . It has an aromatic odor . The melting point is 95-100 °C (lit.) .作用機序

Target of Action

It has been found to exhibit antifungal activity , suggesting that it may interact with components of fungal cells

Mode of Action

It has been observed to inhibit the development of hyphae inC. albicans, a key process that aids in the initial adhesion of this fungus . This could be a mechanism for its anti-biofilm activity.

Biochemical Pathways

Given its antifungal activity, it is likely that it interferes with pathways essential for fungal growth and development .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution.

Result of Action

2,4-di-tert-butyl-1,3-benzenediol has been observed to exhibit antifungal activity, inhibiting the growth of certain fungal species . It also shows cytotoxic activity, with an identified IC50 value of 5 μg/ml against MCF-7 cells, a breast carcinoma cell line . This suggests that it could have potential applications in cancer research.

Action Environment

The action of 2,4-di-tert-butyl-1,3-benzenediol can be influenced by environmental factors. For instance, its solubility could affect its distribution and efficacy . Additionally, it is known to be stable, but can react with strong oxidizing agents , indicating that oxidative conditions could potentially influence its stability and action.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,4-ditert-butylbenzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,15-16H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMUSGKTCPFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-butyl-1,3-benzenediol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)

![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)

![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)